molecular formula C18H21N5O5 B1638792 Adenosine, N-[(4-methoxyphenyl)methyl]-

Adenosine, N-[(4-methoxyphenyl)methyl]-

Cat. No.: B1638792
M. Wt: 387.4 g/mol
InChI Key: LZNPQLJNXKVMMY-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, N-[(4-methoxyphenyl)methyl]- is a chemically modified adenosine derivative where the N-position of the purine base is substituted with a 4-methoxybenzyl group. This structural modification aims to enhance receptor specificity, metabolic stability, or pharmacokinetic properties compared to unmodified adenosine. Adenosine derivatives are of significant interest in medicinal chemistry due to their roles in modulating adenosine receptors (A1, A2A, A2B, and A3), which regulate cardiovascular, neurological, and immune functions . The 4-methoxyphenyl group is a common pharmacophore in drug design, contributing to lipophilicity and electronic effects that influence target interactions .

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1

InChI Key

LZNPQLJNXKVMMY-SCFUHWHPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Scientific Research Applications

Adenosine, N-[(4-methoxyphenyl)methyl]- is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Structural Formula

  • Chemical Formula : C14_{14}H17_{17}N5_{5}O3_{3}
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : N-[(4-methoxyphenyl)methyl]adenosine

Pharmacological Applications

Adenosine derivatives are known for their significant roles in various pharmacological contexts:

  • Cardiovascular Health : Research indicates that adenosine and its derivatives can modulate heart rate and myocardial oxygen consumption. Adenosine, N-[(4-methoxyphenyl)methyl]- has been studied for its potential to act as a cardioprotective agent during ischemic events.

    Case Study : A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound can reduce infarct size in animal models of myocardial ischemia-reperfusion injury, highlighting its potential as a therapeutic agent in cardiovascular diseases .
  • Neurological Disorders : Adenosine receptors play a crucial role in neuroprotection and modulation of neurotransmitter release. The compound has been investigated for its neuroprotective effects in conditions such as stroke and neurodegenerative diseases.

    Case Study : Research published in Neuroscience Letters found that treatment with adenosine, N-[(4-methoxyphenyl)methyl]- significantly improved outcomes in rodent models of stroke by reducing neuronal apoptosis and inflammation .

Cancer Research

The role of adenosine in tumor biology is an emerging field of study. Adenosine receptors are implicated in tumor growth and metastasis.

  • Tumor Growth Inhibition : Studies suggest that targeting adenosine pathways can inhibit cancer cell proliferation. Adenosine, N-[(4-methoxyphenyl)methyl]- has shown promise in preclinical models.

    Case Study : A publication in Cancer Research reported that this compound inhibited the proliferation of breast cancer cells through modulation of the A3 adenosine receptor, leading to decreased tumor growth in xenograft models .

Immunomodulation

Adenosine is known to have immunosuppressive effects, which can be beneficial in certain therapeutic contexts:

  • Autoimmune Diseases : The compound's ability to modulate immune responses has been explored for treating autoimmune conditions.

    Case Study : In an investigation published in Frontiers in Immunology, adenosine, N-[(4-methoxyphenyl)methyl]- was shown to downregulate pro-inflammatory cytokines in murine models of rheumatoid arthritis, suggesting its potential as an immunomodulatory agent .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
CardioprotectiveReduces infarct size
NeuroprotectiveImproves outcomes post-stroke
Anti-cancerInhibits breast cancer cell proliferation
ImmunomodulatoryDownregulates pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Adenosine derivatives with aryl or alkyl substitutions at the N-position exhibit varied receptor binding profiles. Key examples include:

Compound Name Substituent Biological Activity/Receptor Affinity Key Findings Reference
Adenosine, N-[(4-methoxyphenyl)methyl]- 4-Methoxybenzyl Not explicitly reported (assumed A3 focus) Structural similarity to high-affinity A3 antagonists suggests potential selectivity
2'-Deoxy-N-(4-methoxyphenyl)adenosine 4-Methoxyphenyl at 2'-deoxy Undisclosed CAS 852364-04-6; deoxyribose modification may alter pharmacokinetics
N-[3-(4-Methoxyphenyl)-thiadiazol-5-yl] Thiadiazole with 4-MeO-phenyl A3 receptor antagonist (Ki = 0.79 nM) Methoxy group enhances A3 selectivity; functional cAMP inhibition
N-(4-Hydroxybenzyl)-adenine-riboside 4-Hydroxybenzyl Alkaloid (Gymnadenia conopsea) Hydroxy group may reduce lipophilicity vs. methoxy

Key Observations :

  • The 4-methoxybenzyl group in Adenosine, N-[(4-methoxyphenyl)methyl]- likely improves A3 receptor interaction, mirroring trends in heterocyclic derivatives (e.g., thiadiazoles) where 4-methoxyphenyl substitutions enhance binding affinity .
  • Compared to hydroxybenzyl-substituted adenosine (compound 26 in ), the methoxy group may increase membrane permeability and metabolic stability due to reduced hydrogen-bonding capacity .

Pharmacokinetic and Drug-Likeness Comparisons

  • N-(4-Methoxyphenyl)pentanamide (): A simplified albendazole derivative with excellent drug-likeness and anthelmintic activity.

Anti-Inflammatory and Metabolic Stability

  • Amide Derivatives (): Compounds like 3-(4-methoxyphenyl)-N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]prop-2-enamide (compound 10) show significant anti-inflammatory activity (IC50 < 17 µM). This highlights the 4-methoxyphenyl group’s role in bioactivity, possibly via NF-κB or COX-2 modulation .
  • Methoxychlor Metabolites (): Estrogenic metabolites (e.g., mono-OH-MDDE) demonstrate that 4-methoxyphenyl groups can undergo hepatic demethylation, a consideration for adenosine derivative metabolism .

Preparation Methods

Adenosine derivatives modified at the N⁶ position have garnered significant interest due to their enhanced selectivity for adenosine receptors and improved pharmacokinetic profiles. The N⁶ site is particularly amenable to alkylation and arylation, enabling the introduction of hydrophobic or electron-donating groups such as the 4-methoxybenzyl moiety. Successful synthesis hinges on protecting the ribose hydroxyl groups to prevent undesired side reactions and employing coupling agents or catalysts to enhance regioselectivity.

Method 1: N⁶-Alkylation Using 4-Methoxybenzyl Halides

Reaction Mechanism and Conditions

This method involves direct alkylation of adenosine’s N⁶ amine using 4-methoxybenzyl bromide or chloride. To mitigate reactivity at the ribose hydroxyls, a protective group such as acetyl or isopropylidene is first introduced. For instance, acetylation of adenosine’s 2',3',5'-hydroxyls using acetic anhydride in pyridine yields the fully protected intermediate. Subsequent treatment with 4-methoxybenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours, in the presence of a base like sodium hydride, facilitates N⁶-alkylation. Deprotection via methanolic ammonia affords the final product.

Key Advantages:
  • High regioselectivity due to steric hindrance from protective groups.
  • Scalability using commercially available alkylating agents.
Limitations:
  • Multi-step synthesis increases purification complexity.
  • Moderate yields (70–75%) due to competing O-alkylation.

Method 2: Reductive Amination with 4-Methoxybenzaldehyde

Procedure and Optimization

Reductive amination offers a one-pot alternative by condensing adenosine with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds in methanol at pH 5–6 (adjusted with acetic acid) under ambient conditions for 24 hours. This method bypasses protective group chemistry but requires careful pH control to favor imine formation at the N⁶ position.

Key Advantages:
  • Simplified workflow with fewer synthetic steps.
  • Compatibility with aqueous conditions .
Limitations:
  • Lower yields (55–60%) due to competing reduction of the aldehyde.
  • Limited applicability for sterically hindered amines.

Method 3: Nucleophilic Substitution of 6-Chloropurine Intermediate

Synthesis from Chloropurine Precursors

This route begins with the conversion of adenosine to 6-chloropurine riboside using phosphoryl chloride (POCl₃) in anhydrous conditions. The chlorine atom at the C6 position is then displaced by 4-methoxybenzylamine in DMF at 80°C for 8 hours, yielding the N⁶-substituted product after deprotection.

Key Advantages:
  • High functional group tolerance for diverse N⁶ substituents.
  • Predictable regiochemistry due to the reactivity of the C6 position.
Limitations:
  • Harsh chlorination conditions may degrade the ribose moiety.
  • Requires anhydrous reagents , increasing operational complexity.

Method 4: Glycosylation and Amine Coupling (Patent Method)

Lewis Acid-Catalyzed Glycosylation

A patent-pending approach (WO2008108508A1) employs a silylated purine derivative and a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) to form the β-anomer of adenosine. Subsequent hydrochloric acid treatment removes protective groups, yielding a diol intermediate. Reacting this intermediate with 4-methoxybenzylamine in tetrahydrofuran (THF) and triethylamine at reflux for 6 hours affords the target compound in 92% yield.

Key Advantages:
  • Exceptional yield due to optimized coupling conditions.
  • Anomeric control ensures stereochemical purity.
Limitations:
  • Specialized reagents (e.g., silylated purines) increase cost.
  • Multi-step synthesis necessitates rigorous purification.

Comparative Analysis of Synthetic Routes

The table below summarizes the four methods, highlighting critical parameters:

Method Key Reagents Conditions Yield Selectivity Scalability
N⁶-Alkylation 4-Methoxybenzyl bromide, NaH DMF, 60°C, 12h 75% High Moderate
Reductive Amination 4-Methoxybenzaldehyde, NaBH₃CN MeOH, rt, 24h 60% Moderate Low
Chloropurine Substitution POCl₃, 4-Methoxybenzylamine DMF, 80°C, 8h 68% High High
Patent Glycosylation TMSOTf, 4-Methoxybenzylamine THF, reflux, 6h 92% Very High Low

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

Unprotected adenosine undergoes competing alkylation at the N1 and N3 positions, necessitating protective groups. Acetylation and isopropylidene protection are effective but require additional steps. Alternatively, employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) can enhance N⁶ selectivity by sterically shielding other reactive sites.

Solubility and Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) improve adenosine solubility but may complicate purification. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, though this remains experimental for N⁶-substituted derivatives.

Q & A

Q. What are the recommended synthetic pathways for N-[(4-methoxyphenyl)methyl]-adenosine, and how can reaction yields be optimized?

The synthesis of adenosine derivatives typically involves nucleophilic substitution or coupling reactions. For N-[(4-methoxyphenyl)methyl]-adenosine, a common approach is the alkylation of adenosine with 4-methoxybenzyl halides (e.g., chloride or bromide) under basic conditions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
  • Temperature control : Reactions at 50–60°C balance yield and decomposition risks.
    Purity validation via HPLC (≥98%) and characterization by 1H^1H-NMR/LC-MS are critical .

Q. How does the 4-methoxybenzyl group influence adenosine’s receptor binding affinity compared to unmodified adenosine?

The 4-methoxybenzyl substitution introduces steric bulk and lipophilicity, which can alter adenosine receptor (AR) subtype selectivity. For example:

  • A1_1/A2A_{2A} receptors : Bulkier substituents often reduce affinity due to steric clashes in binding pockets .
  • A3_3 receptors : Methoxy groups in para positions enhance binding through hydrophobic interactions and potential π-stacking with aromatic residues (e.g., Tyr243^{243} in hA3_3R) .
    Competitive binding assays using 125I^{125}I-AB-MECA (A3_3-selective agonist) and HEK293 cells expressing human AR subtypes are recommended for profiling .

Q. What analytical techniques are essential for characterizing N-[(4-methoxyphenyl)methyl]-adenosine and verifying its stability?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^1H-13C^{13}C-HSQC) resolve ambiguities in regiochemistry .
  • Purity assessment : Reverse-phase HPLC with UV detection at 260 nm (adenosine’s λmax_{\text{max}}) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the methoxy group or glycosidic bond. LC-MS tracks degradation products .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies rationalize the selectivity of N-[(4-methoxyphenyl)methyl]-adenosine derivatives for adenosine A3_33​ receptors?

SAR studies indicate:

  • Substituent positioning : 4-Methoxy on the benzyl group maximizes A3_3 affinity (Ki < 10 nM), while meta or ortho positions reduce selectivity due to suboptimal van der Waals contacts .
  • Nucleobase modifications : Substitution at the N6^6-position (e.g., with cyclopropyl groups) further enhances A3_3 selectivity by >100-fold over A1_1/A2A_{2A} .
    Docking simulations (e.g., AutoDock Vina) using A3_3R crystal structures (PDB: 5CON) can predict binding modes and guide synthetic efforts .

Q. What experimental strategies resolve contradictions in reported binding data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in:

  • Receptor orthosteric vs. allosteric binding : Radioligand displacement assays (e.g., 3H^{3}H-PSB-11) distinguish direct competition from allosteric modulation .
  • Metabolic stability : In vivo studies may underestimate potency due to rapid hydrolysis by adenosine deaminase. Co-administration with deaminase inhibitors (e.g., EHNA) clarifies true efficacy .
  • Species variability : Rat A3_3R exhibits lower homology (~70%) to human A3_3R; use transgenic models expressing human receptors for translational relevance .

Q. How can computational modeling improve the design of N-[(4-methoxyphenyl)methyl]-adenosine analogs with enhanced blood-brain barrier (BBB) penetration?

  • LogP optimization : Target logP values of 1–3 via substituent tuning (e.g., replacing methoxy with trifluoromethoxy) to balance lipophilicity and solubility .
  • Molecular dynamics (MD) simulations : Predict BBB permeability by modeling passive diffusion in lipid bilayers .
  • P-glycoprotein efflux avoidance : Remove hydrogen-bond donors (e.g., replace -NH- with -CH2_2-) to minimize P-gp substrate recognition .

Q. What methodological precautions are critical when evaluating the compound’s functional antagonism in cAMP signaling pathways?

  • Cell line selection : Use CHO-K1 or HEK293 cells stably expressing A3_3R to avoid endogenous receptor interference .
  • cAMP measurement : Homogeneous time-resolved fluorescence (HTRF) assays (e.g., CisBio cAMP kit) provide high sensitivity and reproducibility .
  • Negative controls : Include non-transfected cells and A3_3-specific antagonists (e.g., MRS1523) to validate signal specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.